X-NeuNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

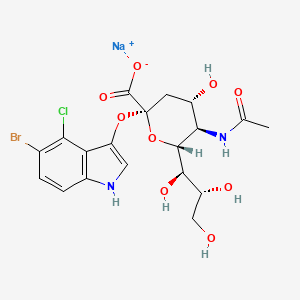

X-NeuNAc (5-Bromo-4-chloro-3-indolyl α-D-N-acetylneuraminic acid sodium salt) is a chromogenic substrate widely used to detect neuraminidase (sialidase) activity in bacterial and viral systems. Its molecular formula is C₁₉H₂₁BrClN₂O₉Na, with a molecular weight of 559.72 g/mol . This compound contains a sialic acid moiety recognized by neuraminidases, which cleave the substrate to release a blue-indigo precipitate, enabling visual or spectrophotometric detection .

Key applications include:

- Influenza diagnostics: this compound is integrated into paper-based microfluidic devices (μPADs) for point-of-care detection of influenza A and B neuraminidase activity .

- Neuroscience research: It identifies pan-neuraminidase activity in brain tissues, particularly in studies investigating postnatal inflammatory exposure and microglial activation .

- Bacterial neuraminidase assays: Used to evaluate enzyme activity in pathogens like Streptococcus pneumoniae .

This compound is stored at −20°C and dissolved in aqueous buffers (e.g., pH 9 borate buffer) with stabilizers like pullulan to prevent substrate degradation .

准备方法

合成路线与反应条件

X-NeuNAc 是通过吲哚衍生物的卤化,然后将卤代吲哚与 N-乙酰神经氨酸偶联而合成的 . 反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂,需要仔细控制温度和 pH 值以确保产物的稳定性 .

工业生产方法

This compound 的工业生产涉及使用自动化反应器进行大规模合成,以精确控制反应条件。 该过程包括结晶和色谱等纯化步骤,以达到高纯度水平 .

化学反应分析

科学研究应用

Biochemical Research

X-NeuNAc serves as a substrate for studying sialic acid metabolism and enzymatic processes. It is utilized in:

- Enzyme Activity Assays : Researchers employ this compound to investigate the activity of sialic acid synthases and other related enzymes. For instance, studies have characterized the enzymatic pathways leading to NeuNAc synthesis, providing insights into bacterial metabolism and potential targets for antibiotic development .

- Cellular Interaction Studies : The compound is used to explore how sialic acids influence cell signaling and interactions. Sialic acids are known to play crucial roles in cellular recognition processes, including immune response modulation and pathogen adhesion .

Therapeutic Applications

This compound has potential therapeutic implications, particularly in conditions related to sialic acid deficiencies:

- NANS Deficiency Treatment : Research indicates that supplementation with NeuNAc may offer therapeutic benefits for patients with N-acetylneuraminic acid synthase (NANS) deficiency, a condition characterized by impaired synthesis of sialic acids. Clinical trials have shown that oral administration of NeuNAc leads to increased plasma levels of free NeuNAc, suggesting its potential utility in managing symptoms associated with this genetic disorder .

- Neuroprotective Effects : Studies suggest that NeuNAc derivatives like this compound may have neuroprotective properties by enhancing ganglioside synthesis in neuronal tissues. This could be beneficial in neurodegenerative diseases where sialic acid levels are altered .

Diagnostic Applications

This compound can also be employed in diagnostic assays:

- Biomarker Development : The compound's unique properties allow it to serve as a marker for certain diseases where sialic acid metabolism is disrupted. Its detection in biological samples can aid in diagnosing metabolic disorders or infections caused by sialic acid-utilizing pathogens .

Research Case Studies

Several case studies highlight the applications of this compound:

作用机制

X-NeuNAc 通过充当神经氨酸酶的底物来发挥作用。 经神经氨酸酶水解后,this compound 释放出一种卤代产物,该产物氧化形成深蓝色色素 . 此反应是神经氨酸酶特异性的,并允许量化其活性 . 该过程涉及的分子靶标是神经氨酸酶,它们裂解神经氨酸的糖苷键 .

与相似化合物的比较

This compound 在用作神经氨酸酶活性测定显色底物方面是独特的。 相似的化合物包括:

N-乙酰神经氨酸 (Neu5Ac): 一种常见的唾液酸,用于各种生物过程.

2-酮-3-脱氧-D-甘油-D-半乳糖-壬酸 (KDN): 另一种参与糖基化过程的唾液酸.

相似化合物的比较

X-NeuNAc vs. MUNANA

MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) is a fluorogenic substrate for neuraminidase.

This compound vs. CMP-Neu5Ac

Key Distinction : this compound is tailored for enzymatic activity detection, while CMP-Neu5Ac is a biosynthetic tool .

This compound vs. X-GlcA

X-GlcA (5-Bromo-4-chloro-3-indolyl β-D-glucuronic acid) is a chromogenic substrate for β-glucuronidase.

Key Distinction: Both are chromogenic but target distinct enzymes, reflecting divergent diagnostic and research applications .

Research Findings and Data

Performance in Influenza Detection

- This compound achieved 95% concordance with RT-PCR in detecting influenza A(H1N1) and B(Yamagata) strains in µPADs, with a limit of detection (LOD) of 10³ TCID₅₀/mL .

- MUNANA showed higher sensitivity (LOD: 10¹ TCID₅₀/mL) but required fluorescence readers, limiting field use .

Neurological Specificity

- In LPS-treated rat brains, this compound staining increased in the cortex (P4: +35%, P24: +52%) and hippocampus (P4: +28%), correlating with neuroinflammation but distinct from microglial activation markers (e.g., ILB4) .

生物活性

X-NeuNAc, or N-acetylneuraminic acid, is a significant compound in biochemical research, particularly in the study of sialidases and their role in various biological processes. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound serves as a substrate for neuraminidase enzymes, which are crucial for the hydrolysis of sialic acids from glycoproteins and glycolipids. The compound is utilized in various assays to study enzyme kinetics and cellular interactions involving sialic acids.

-

Enzymatic Hydrolysis :

- This compound is hydrolyzed by neuraminidase to release halogenated products that can be detected through chromogenic assays. This reaction leads to the formation of a dark blue pigment, indicating enzymatic activity .

- Studies have shown that this compound is a stable substrate for both wild-type and mutant neuraminidases, making it valuable for assessing enzyme functionality in different contexts .

- Cellular Visualization :

Kinetic Studies

Preliminary kinetic studies have indicated that this compound is a good substrate for neuraminidases, showing stability and efficiency in hydrolysis reactions. The following table summarizes key kinetic parameters observed in studies:

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | Varies with enzyme type |

| kcat (Turnover number) | High for active neuraminidases |

| Stability | Stable under physiological conditions |

Case Studies

A notable case study involved the use of this compound in assessing neuraminidase activity in bacterial systems. The results indicated that the compound could effectively differentiate between various neuraminidase isoforms based on their catalytic efficiency .

Applications in Research

This compound has several applications in biomedical research:

- Neuraminidase Activity Assays : It is widely used as a substrate to measure the activity of neuraminidases in both clinical and laboratory settings.

- Sialic Acid Analysis : The compound aids in understanding the role of sialic acids in cell signaling, immune response, and pathogen-host interactions.

- Drug Development : Research involving this compound contributes to the development of neuraminidase inhibitors, which are potential therapeutic agents against viral infections like influenza .

常见问题

Basic Research Questions

Q. What is the structural significance of X-NeuNAc in enzymatic assays, and how does its chromogenic property influence detection methodologies?

this compound is a chromogenic substrate for neuraminidase (NA) enzymes, where cleavage releases a colored indoxyl derivative. Its bromo-chloro substitution enhances stability and visibility in assays. To validate its utility, researchers should:

- Confirm substrate specificity using purified NA isoforms (e.g., viral vs. bacterial) to avoid cross-reactivity.

- Optimize reaction conditions (pH, temperature) to match the target enzyme’s activity range, referencing kinetic parameters (e.g., Kₘ, Vₘₐₓ) from prior studies .

- Compare colorimetric output against fluorogenic substrates (e.g., 4-MU-Neu5Ac) to assess sensitivity trade-offs .

Q. How should researchers address inconsistencies in this compound stability data across studies?

Stability discrepancies often arise from storage conditions or matrix interference. Mitigation strategies include:

- Storing this compound at −20°C in anhydrous, light-protected vials to prevent hydrolysis .

- Pre-testing matrix additives (e.g., laprapaluran) for interference via control experiments lacking NA .

- Reporting batch-specific stability metrics (e.g., lot number, purity assays) to enhance reproducibility .

Q. What are the best practices for validating this compound-based assays in point-of-care diagnostics?

- Use spiked clinical samples (e.g., nasal swabs) to assess interference from mucus or blood components.

- Compare results with gold-standard methods (e.g., RT-PCR for viral NA activity) to calculate sensitivity/specificity .

- Include internal controls (e.g., heat-inactivated NA) to distinguish false positives .

Advanced Research Questions

Q. How can researchers optimize this compound-based assays to resolve low-abundance neuraminidase activity in complex biological samples?

- Signal Amplification : Pair with enzymatic cascades (e.g., horseradish peroxidase-conjugated secondary systems) to enhance detection limits.

- Matrix Optimization : Use detergents (e.g., Triton X-100) to solubilize membrane-bound NA while avoiding substrate degradation .

- Data Normalization : Express activity relative to total protein content or housekeeping enzymes (e.g., lactate dehydrogenase) to control for sample variability .

Q. What experimental designs are critical for distinguishing this compound’s specificity toward viral vs. bacterial neuraminidases?

- Comparative Kinetics : Measure Kₘ and k꜀ₐₜ for this compound against purified NA isoforms (e.g., influenza A H1N1 vs. Clostridium perfringens).

- Inhibitor Studies : Co-incubate with NA inhibitors (e.g., oseltamivir carboxylate) to confirm target engagement .

- Structural Modeling : Perform molecular docking simulations to analyze substrate-enzyme interactions, highlighting residue-specific binding affinities .

Q. How should contradictory data on this compound’s thermal stability be analyzed and resolved?

- Controlled Replication : Repeat experiments using identical instrumentation (e.g., calibrated spectrophotometers) and lot-numbered substrates.

- Error Source Analysis : Quantify contributions from variables like freeze-thaw cycles or buffer composition using factorial design experiments .

- Meta-Analysis : Aggregate datasets from published studies to identify trends, applying statistical models (e.g., random-effects meta-regression) to account for inter-lab variability .

Q. What methodologies ensure robust reproducibility when replicating this compound-dependent assays from literature?

- Detailed Protocols : Adhere to MIAME (Minimum Information About a Microarray Experiment) or similar standards for reporting experimental conditions .

- Open Data : Share raw absorbance/fluorescence readings and calibration curves via repositories like Zenodo or Figshare.

- Cross-Validation : Collaborate with independent labs to verify critical findings, using pre-agreed SOPs .

Q. Data Analysis & Reporting

Q. How should researchers statistically analyze this compound activity data to account for non-normal distributions?

- Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed data.

- Use log-transformation to normalize activity measurements before ANOVA or linear regression .

- Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize biological significance .

Q. What are the ethical and technical considerations when incorporating this compound assays into clinical research involving human subjects?

- Ethics : Obtain informed consent for residual sample use, specifying assay purposes in IRB protocols .

- Technical : Validate assays under CLIA/CAP guidelines if intended for diagnostic applications .

- Data Privacy : Anonymize patient metadata linked to enzymatic activity data .

Q. Literature & Collaboration

Q. How can researchers leverage systematic reviews to identify gaps in this compound applications?

- Use PRISMA frameworks to screen studies, focusing on under-explored areas (e.g., plant NA activity).

- Apply text-mining tools (e.g., NLP algorithms) to extract trends from large corpora, prioritizing high-impact journals .

- Engage interdisciplinary teams (e.g., virologists, synthetic chemists) to explore novel applications .

Q. Tables

Table 1. Key Stability Parameters for this compound

| Parameter | Optimal Condition | Common Pitfalls |

|---|---|---|

| Storage Temperature | −20°C (anhydrous) | Degradation at >4°C |

| Buffer Compatibility | pH 6.5–7.5 (non-reductive) | Precipitation in high salt |

| Light Sensitivity | Amber vials | Colorimetric interference |

Table 2. Statistical Guidelines for Reporting this compound Data

| Metric | Recommendation |

|---|---|

| Precision | Report ±SD for n ≥ 3 replicates |

| Significance Threshold | p < 0.05 with Bonferroni correction |

| Outlier Handling | Grubbs’ test (α = 0.05) |

属性

CAS 编号 |

160369-85-7 |

|---|---|

分子式 |

C19H22BrClN2NaO9 |

分子量 |

560.7 g/mol |

IUPAC 名称 |

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

InChI |

InChI=1S/C19H22BrClN2O9.Na/c1-7(25)23-15-10(26)4-19(18(29)30,32-17(15)16(28)11(27)6-24)31-12-5-22-9-3-2-8(20)14(21)13(9)12;/h2-3,5,10-11,15-17,22,24,26-28H,4,6H2,1H3,(H,23,25)(H,29,30);/t10-,11+,15+,16+,17+,19+;/m0./s1 |

InChI 键 |

IZESFRHTHSKBEU-GNZCRVNMSA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na+] |

手性 SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

规范 SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O.[Na] |

外观 |

White to off-white solid powder. |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

X-Neu5Ac; CB-1339; 160369-85-7; X-NeuNAc. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。